Cas no 919354-02-2 (Cyclopentylmethanesulfonamide)
Cyclopentylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanemethanesulfonamide
- cyclopentylmethanesulfonamide
- 1-cyclopentylmethanesulfonamide
- VLZJIHHRAQMQSJ-UHFFFAOYSA-N
- NE43740
- Z1431904012
- Cyclopentylmethanesulfonamide
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- Inchi: 1S/C6H13NO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,7,8,9)
- InChI Key: VLZJIHHRAQMQSJ-UHFFFAOYSA-N
- SMILES: S(CC1CCCC1)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 186
- XLogP3: 0.8
- Topological Polar Surface Area: 68.5
Cyclopentylmethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C993463-10mg |
cyclopentylmethanesulfonamide |
919354-02-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | C993463-50mg |
cyclopentylmethanesulfonamide |
919354-02-2 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | C993463-100mg |
cyclopentylmethanesulfonamide |
919354-02-2 | 100mg |
$ 295.00 | 2022-06-02 | ||
| Enamine | EN300-80098-0.05g |
cyclopentylmethanesulfonamide |
919354-02-2 | 95% | 0.05g |
$174.0 | 2024-05-21 | |
| Enamine | EN300-80098-0.1g |
cyclopentylmethanesulfonamide |
919354-02-2 | 95% | 0.1g |
$257.0 | 2024-05-21 | |
| Enamine | EN300-80098-0.25g |
cyclopentylmethanesulfonamide |
919354-02-2 | 95% | 0.25g |
$367.0 | 2024-05-21 | |
| Enamine | EN300-80098-0.5g |
cyclopentylmethanesulfonamide |
919354-02-2 | 95% | 0.5g |
$579.0 | 2024-05-21 | |
| Enamine | EN300-80098-1.0g |
cyclopentylmethanesulfonamide |
919354-02-2 | 95% | 1.0g |
$743.0 | 2024-05-21 | |
| Enamine | EN300-80098-2.5g |
cyclopentylmethanesulfonamide |
919354-02-2 | 95% | 2.5g |
$1454.0 | 2024-05-21 | |
| Enamine | EN300-80098-5.0g |
cyclopentylmethanesulfonamide |
919354-02-2 | 95% | 5.0g |
$2152.0 | 2024-05-21 |
Cyclopentylmethanesulfonamide Suppliers
Cyclopentylmethanesulfonamide Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Cyclopentylmethanesulfonamide
Cyclopentylmethanesulfonamide: A Comprehensive Overview
Cyclopentylmethanesulfonamide, also known by its CAS number 919354-02-2, is a compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of methanesulfonamide, with a cyclopentyl group attached to the methyl position. The structure of Cyclopentylmethanesulfonamide makes it a versatile molecule with potential applications in drug design and chemical synthesis.
The synthesis of Cyclopentylmethanesulfonamide typically involves the reaction of cyclopentylmethanol with sulfuryl chloride, followed by the addition of ammonia or an amine source. This process yields a stable sulfonamide derivative, which is characterized by its high purity and structural integrity. Recent advancements in catalytic methods have further optimized the synthesis pathway, reducing production costs and improving yield rates.
One of the most promising areas of research involving Cyclopentylmethanesulfonamide is its application in drug delivery systems. Studies have shown that this compound can act as a bioisostere for certain pharmaceutical agents, enhancing their pharmacokinetic properties without altering their therapeutic efficacy. For instance, researchers have explored its use as a prodrug component, where it serves as a protective group that is cleaved under specific physiological conditions to release the active drug.
In addition to its role in drug design, Cyclopentylmethanesulfonamide has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. Its unique stereochemical properties make it an ideal candidate for inducing enantioselectivity in various organic reactions. Recent studies have demonstrated its effectiveness in synthesizing complex molecules with high enantiomeric excess, paving the way for its use in the production of chiral pharmaceuticals.
The toxicological profile of Cyclopentylmethanesulfonamide has also been a subject of extensive research. Preclinical studies indicate that this compound exhibits low toxicity at therapeutic doses, making it a safer alternative to traditional sulfonamides. Furthermore, its metabolites have been shown to be non-toxic and readily excreted from the body, which aligns with current regulatory standards for drug safety.
Looking ahead, the future of Cyclopentylmethanesulfonamide seems bright. Ongoing research is focused on expanding its applications in biotechnology and materials science. For example, scientists are exploring its potential as a building block for constructing advanced materials with tailored properties, such as stimuli-responsive polymers and nanomaterials.
In conclusion, Cyclopentylmethanesulfonamide (CAS No: 919354-02-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new possibilities, this compound is poised to make significant contributions to the advancement of science and technology.
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